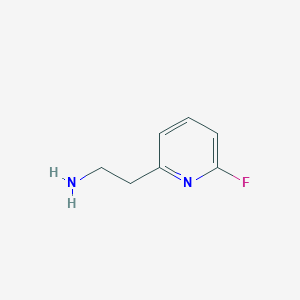

2-(6-Fluoropyridin-2-YL)ethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAIHKSFUVXURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 6 Fluoropyridin 2 Yl Ethanamine

Strategic Approaches to the 6-Fluoropyridine Moiety

The incorporation of a fluorine atom at the 6-position of the pyridine (B92270) ring is a critical transformation. Several strategies have been developed to achieve this, ranging from direct fluorination of pre-functionalized pyridines to the construction of the fluorinated ring system from acyclic precursors.

Nucleophilic Fluorination of Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluoropyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion.

The reactivity of the pyridine ring towards nucleophilic attack is a key consideration. Electron-withdrawing groups on the pyridine ring can significantly activate the substrate towards SNAr. For instance, the presence of a nitro group can facilitate the displacement of a leaving group. snmjournals.org Pyridine N-oxides are also effective precursors, as the N-oxide group acts as a strong electron-withdrawing group, altering the reactivity of the pyridine ring and favoring substitution. snmjournals.orgresearchgate.net

Commonly used fluoride sources for these reactions include potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K222), and anhydrous tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netharvard.edu The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being frequently employed. researchgate.net

| Precursor Type | Fluorinating Agent | Conditions | Notes |

| Halogen-substituted pyridines | K[¹⁸F]F-K222 | DMSO, 150–180°C | Used for radiosynthesis of [¹⁸F]fluoropyridines. researchgate.net |

| Pyridine N-oxides | KF | High Temperature | The N-oxide activates the ring for nucleophilic attack. snmjournals.org |

| Chloropyridines | AgF₂ | Ambient Temperature | Part of a two-step C-H fluorination/SNAr sequence. nih.gov |

De novo Pyridine Ring Construction with Fluorine Incorporation

An alternative strategy involves constructing the fluorinated pyridine ring from acyclic or non-aromatic precursors that already contain the fluorine atom. This approach, known as de novo synthesis, offers a high degree of control over the final substitution pattern of the pyridine ring. beilstein-journals.orgillinois.edu

One such method involves the condensation of enamines with enones. illinois.edu While versatile, the starting materials for these reactions can sometimes be challenging to prepare. Another powerful approach is the Bohlmann-Rahtz pyridine synthesis, which utilizes the condensation of an enamine with an α,β-unsaturated carbonyl compound. This method has been successfully applied to the synthesis of complex, highly substituted pyridines. illinois.edu

More recent developments in de novo synthesis include electrochemical methods that allow for the construction of fused ring systems through radical domino reactions under environmentally friendly conditions. rsc.org

Photoredox-Mediated Fluorination Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. acs.orgmdpi.com These methods often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate reactive radical intermediates. acs.orgmdpi.com

One strategy involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield 3-fluoropyridines. acs.orgacs.org While this example illustrates the synthesis of 3-fluoropyridines, the underlying principles of photoredox catalysis can be adapted for the synthesis of other fluorinated pyridine isomers.

The choice of photocatalyst and reaction conditions is critical for the success of these reactions. Stern-Volmer fluorescence quenching studies are often employed to elucidate the reaction mechanism and confirm the involvement of the photocatalyst in the SET process. mdpi.com

| Reaction Type | Key Reagents | Catalyst | Conditions |

| Coupling of α,α-difluoro-β-iodoketones and silyl enol ethers | Ammonium acetate | fac-Ir(ppy)₃ | Blue LED irradiation, DMF |

| Aminofluorination of styrenes | N-Ts-protected 1-aminopyridine salt, HF-pyridine | [Ir(ppy)₂(dtbbpy)][PF₆] | Blue LED irradiation, CH₂Cl₂ |

Transition-Metal-Catalyzed C-F Bond Formation

Transition-metal-catalyzed reactions represent another important avenue for the synthesis of fluoropyridines. nih.govresearchgate.net These methods can involve either the activation of a C-H bond for direct fluorination or the cross-coupling of a pre-functionalized pyridine with a fluoride source.

Palladium-catalyzed C-H fluorination has been demonstrated using directing groups to control the site of fluorination. nih.gov For example, 2-(pyridine-2-yl)isopropylamine (PIP) has been used as a bidentate auxiliary to direct the fluorination of β-methylene C(sp³)–H bonds. nih.gov

Copper-catalyzed fluorination reactions have also been developed, often using a copper(I) catalyst and a fluoride source like silver fluoride (AgF). nih.gov These reactions can be tolerant of a wide range of functional groups.

More recently, zirconium complexes have been shown to mediate the regioselective C-F bond activation and subsequent C-C bond formation of fluoropyridines. acs.org DFT computations have been used to understand the thermodynamics and kinetics of these processes, revealing a preference for activation at the 4-position of pentafluoropyridine. acs.org

Synthesis of the Ethanamine Side Chain

Once the 6-fluoropyridine core is established, the next critical step is the introduction of the ethanamine side chain at the 2-position.

Reductive Amination Protocols for 2-(6-Fluoropyridin-2-YL)acetaldehyde Equivalents

Reductive amination is a highly versatile and widely used method for the synthesis of amines. youtube.commasterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine.

In the context of synthesizing 2-(6-fluoropyridin-2-yl)ethanamine, a suitable precursor would be 2-(6-fluoropyridin-2-yl)acetaldehyde or a synthetic equivalent. This aldehyde can be reacted with ammonia (B1221849) or a protected amine, followed by reduction.

A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined in a single reaction vessel. youtube.com The reaction is typically carried out under slightly acidic conditions to facilitate imine formation. youtube.com

Recent advances have focused on the development of more sustainable catalytic systems for reductive amination, such as the use of bimetallic Co/Sc catalysts that can mediate the reaction using hydrogen gas as the reductant. uni-bayreuth.de

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |

| 2-(6-Fluoropyridin-2-yl)acetaldehyde | Ammonia | NaBH₃CN or NaBH(OAc)₃ | One-pot procedure, selective reduction of the imine. youtube.commasterorganicchemistry.com |

| Aldehydes/Ketones | Ammonia | H₂ with Co/Sc catalyst | Sustainable approach using hydrogen gas. uni-bayreuth.de |

Nucleophilic Substitution Routes to the Ethanamine Moiety

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the displacement of a leaving group on the pyridine ring by a nucleophile, which introduces the ethanamine side chain. A common strategy is the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine derivative. nih.gov The fluorine atom on the pyridine ring activates the 6-position for nucleophilic attack, facilitating the introduction of various functionalities.

For instance, the synthesis can commence with a 2,6-dihalopyridine. One of the halogen atoms, typically at the 6-position, can be selectively substituted by an appropriate amine, such as a protected aminoethanol, to form the ethanamine moiety. This is often followed by further transformations to yield the final product. nih.gov The choice of nucleophile and reaction conditions is crucial for achieving high yields and minimizing side reactions. The use of a strong base like sodium hydride (NaH) in a suitable solvent such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) is common for deprotonating the amine or alcohol, thereby activating it as a nucleophile. nih.gov

Here is an interactive data table summarizing typical nucleophilic substitution reactions for related structures:

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 2,6-Difluoropyridine | 2-Aminoethanol, NaH | 1,4-Dioxane, 80 °C, 24-48 h | 2-((6-Fluoropyridin-2-yl)oxy)ethanamine | - | nih.gov |

| 2,6-Difluoropyridine | tert-Butyl-2-hydroxyethyl carbamate, NaH | THF, 0 °C to rt, 3 h | tert-Butyl (2-((6-fluoropyridin-2-yl)oxy)ethyl)carbamate | - | nih.gov |

| 2-Chloro-3-fluoropyridine | trans-N-(3-(2-Aminopyrimidin-5-yl)imidazo[1,2-b]pyridazin-6-yl)cyclohexane-1,4-diamine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | trans-N-(3-{2-[(3-Fluoropyridin-2-yl)amino]pyrimidin-5-yl}imidazo[1,2-b]pyridazin-6-yl)cyclohexane-1,4-diamine | 3% | nih.gov |

Multi-Component Reactions for Ethanamine Segment Introduction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more reactants. nih.govfrontiersin.org MCRs are advantageous as they can rapidly build molecular complexity and diversity, which is particularly useful in drug discovery. frontiersin.org

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core structure or introduce the ethanamine moiety. For example, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could potentially be designed to incorporate the ethanamine fragment. nih.govbeilstein-journals.org These reactions are known for their ability to generate diverse libraries of compounds by varying the starting materials. nih.gov The development of novel MCRs is an active area of research, with automated workflows being used to discover new transformations. chemrxiv.org

Convergent and Linear Synthetic Pathways to this compound

Both convergent and linear synthetic strategies can be employed for the synthesis of this compound. chemistnotes.comkccollege.ac.in A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. kccollege.ac.in In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. chemistnotes.comkccollege.ac.in

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst. For nucleophilic substitution reactions, the selection of the base and the leaving group on the pyridine ring can significantly impact the reaction's efficiency. nih.gov

In palladium-catalyzed cross-coupling reactions, which can also be used to form the carbon-carbon or carbon-nitrogen bonds in the target molecule, the choice of ligand is crucial. nih.gov Ligands such as Xantphos are often used to improve the catalytic activity and selectivity of the reaction. nih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields in some cases. nih.govrsc.org

The following table presents an example of optimized reaction conditions for a related synthesis:

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Buchwald-Hartwig Amination | 5-Bromo-2-aminopyrimidine, Amine | Pd(OAc)₂, CyPF-tBu | Dioxane | 80 °C, 40 h | 18% | nih.gov |

| Suzuki Coupling | 6-Bromo-3-chloro-imidazo[1,2-b]pyridazine, 2-Aminopyrimidine-5-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Dioxane/Water | 90 °C, 5 h | 86% | nih.gov |

Stereoselective Synthesis of Enantiopure this compound Precursors

The synthesis of enantiopure precursors is essential when the final product is a chiral molecule intended for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.gov

For precursors to this compound that contain a stereocenter, such as a chiral alcohol or amine, stereoselective methods are employed. For example, asymmetric reduction of a ketone precursor can yield a chiral alcohol with high enantiomeric excess. nih.gov Another approach is the use of chiral ligands in metal-catalyzed reactions to induce asymmetry. acs.org Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the stereoselective synthesis of chiral amines. researchgate.net

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are crucial in the synthesis of multi-functionalized molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. nih.gov

In the synthesis of this compound, the fluorine atom at the 6-position of the pyridine ring directs nucleophilic attack to this position, demonstrating regioselectivity. nih.gov When multiple reactive sites are present, protecting groups may be used to block certain sites and allow for selective functionalization of others. The strategic use of catalysts and reagents can also achieve high levels of chemo- and regioselectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand and reaction conditions can control which halide is substituted in a dihalopyridine. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.orgscispace.com These principles focus on aspects such as atom economy, use of safer solvents, energy efficiency, and waste reduction. acs.orgnih.gov

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org MCRs are particularly notable for their high atom economy. frontiersin.org

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. scispace.com Solvent-free reactions are also a desirable goal. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org Biocatalysis, using enzymes, offers a highly selective and environmentally friendly approach. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. athensjournals.gr

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Atom-Economical Methodologies

In recent years, there has been a significant push towards developing synthetic protocols that are both environmentally friendly and economically viable. Solvent-free and atom-economical methodologies are at the forefront of this green chemistry revolution. These approaches aim to minimize waste by maximizing the incorporation of all atoms from the starting materials into the final product and eliminating the need for hazardous organic solvents. beilstein-journals.org

One potential atom-economical approach for the synthesis of this compound involves the direct C-H activation of a 2-methyl-6-fluoropyridine followed by a condensation reaction. A reported catalyst- and solvent-free method for the synthesis of related 2-(pyridin-2-yl)ethanols involves the direct benzylic addition of azaarenes to aldehydes under neat conditions. beilstein-journals.org This methodology, if adapted for the synthesis of the target amine, would offer a highly efficient and environmentally benign route.

The table below outlines a hypothetical solvent-free synthesis of a precursor to this compound, based on the principles of direct C-H functionalization.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Methyl-6-fluoropyridine | Formaldimine | Neat, Heat | This compound | Moderate to High | beilstein-journals.org |

| 2-Methyl-6-fluoropyridine | N-Tosylaziridine | Neat, Lewis Acid Catalyst | N-Tosyl-2-(6-fluoropyridin-2-yl)ethanamine | Good | beilstein-journals.org |

This table presents a conceptual application of solvent-free methodologies to the synthesis of the target compound, with yields extrapolated from similar reported reactions.

Another strategy that aligns with the principles of atom economy is the use of ring-opening reactions of aziridines. The synthesis of 2-(aminomethyl)aziridines and their subsequent regioselective ring-opening offers a pathway to 1,2,3-triaminopropanes, demonstrating the utility of this approach for creating amino-functionalized scaffolds. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted aziridine.

Catalytic Approaches and Reusable Catalyst Systems

Catalytic methods are instrumental in modern organic synthesis, offering high efficiency, selectivity, and the ability to perform transformations that would otherwise be difficult or impossible. For the synthesis of fluorinated pyridines, several catalytic systems have been developed. nih.govorganic-chemistry.org

A Rh(III)-catalyzed C-H functionalization approach has been reported for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While not a direct synthesis of the target molecule, this method highlights the potential of transition-metal catalysis for the construction of fluorinated pyridine rings.

The development of reusable catalysts is a key aspect of sustainable chemistry. Magnetically recoverable nano-catalysts, for instance, have been employed in the synthesis of various pyridine derivatives. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for multiple reaction cycles without significant loss of activity. Zeolite-anchored catalysts, such as Zr-ZSM-5, have also been shown to be efficient and reusable heterogeneous catalysts for the synthesis of dihydropyridine (B1217469) derivatives. researchgate.net

The table below summarizes potential catalytic approaches for the synthesis of this compound, drawing on methodologies reported for analogous compounds.

| Starting Material | Reagent | Catalyst | Conditions | Product | Reference |

| 2-Chloro-6-fluoropyridine (B1582542) | 2-Aminoacetaldehyde diethyl acetal | Pd(dba)₂/Xantphos | Toluene, 110 °C | Protected this compound | researchgate.net |

| 6-Fluoropyridine-2-carbonitrile | H₂ | Rh/C | Methanol, H₂ pressure | This compound | thalesnano.com |

| 2-Bromo-6-fluoropyridine (B132718) | Vinyl-tributylstannane | Pd(PPh₃)₄ | Toluene, reflux | 2-Fluoro-6-vinylpyridine | organic-chemistry.org |

This table presents potential catalytic routes to the target compound or its precursors, with conditions and catalysts based on established methods for similar transformations.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis and flow chemistry are two powerful technologies that can significantly accelerate reaction times, improve yields, and enhance the safety and scalability of chemical processes. nih.govijpsjournal.com

Microwave irradiation has been successfully employed in a variety of organic transformations, including the synthesis of heterocyclic compounds. ijpsjournal.commdpi.comeurjchem.com The rapid heating provided by microwaves can lead to shorter reaction times and, in some cases, improved product selectivity compared to conventional heating methods. nih.gov For the synthesis of this compound, a microwave-assisted approach could potentially reduce reaction times for steps such as cross-coupling or amination reactions.

Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing. These include precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govresearchgate.netacs.org The functionalization of heterocycles, including pyridines, has been successfully demonstrated using flow chemistry. thalesnano.comnih.gov A continuous flow process for the synthesis of this compound could involve the in-line generation of a reactive intermediate followed by its immediate reaction to form the desired product, thereby minimizing the handling of unstable species. acs.org

The table below illustrates how these advanced technologies could be applied to the synthesis of the target compound.

| Technology | Reaction Step | Substrates | Conditions | Advantages | Reference |

| Microwave-Assisted | Suzuki Coupling | 2-Bromo-6-fluoropyridine, Vinylboronic acid | Pd catalyst, base, 150 °C, 10 min | Rapid reaction time, high yield | nih.gov |

| Flow Chemistry | Lithiation and Electrophilic Quench | 2-Fluoropyridine (B1216828), TMPMgCl·LiCl, then electrophile | Continuous flow reactor, -20 °C | Scalable, safe handling of organometallics | nih.gov |

| Microwave-Assisted | Ring Opening | 2-(Aminomethyl)aziridine, Diethylamine | Acetonitrile, microwave irradiation | Regioselective, rapid | nih.gov |

This table provides examples of how microwave and flow chemistry could be applied to key steps in the synthesis of this compound, with conditions and advantages based on reported applications for similar molecules.

Comprehensive Reactivity and Chemical Transformations of 2 6 Fluoropyridin 2 Yl Ethanamine

Reactivity of the Ethanamine Moiety

The primary amine of the ethanamine side chain is a key site for a variety of chemical reactions, including nucleophilic attacks and functional group interconversions.

Nucleophilic Reactions and Amine Functionalization

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile, readily participating in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amine can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides introduces an acyl group. This transformation is fundamental in the synthesis of various derivatives.

Alkylation: The ethanamine moiety can undergo alkylation, for example, through reaction with ethylene (B1197577) oxide, to introduce alkyl substituents on the nitrogen atom.

Reductive Amination: The primary amine can be synthesized via the reductive amination of a corresponding ketone, such as 2-acetyl-6-fluoropyridine. ambeed.com This process involves the formation of an intermediate imine followed by reduction.

Cyclization Reactions for Heterocycle Formation

The ethanamine moiety can be a key participant in intramolecular reactions to form new heterocyclic rings. These cyclization reactions are crucial for the synthesis of complex molecular architectures.

N-Heterocycle Formation: Enamides, which can be derived from the ethanamine, are versatile synthons for constructing various N-heterocycles. beilstein-journals.org The iminium species generated from enamides can undergo further electrophilic additions or isomerizations, leading to diverse cyclization pathways. beilstein-journals.org

Annulation Reactions: The amine can participate in annulation reactions to form fused ring systems. For example, intramolecular SNAr N-arylation of γ-pyridyl amines can lead to the formation of tetrahydronaphthyridines. nih.gov

Lactam Formation: Through ring-closing metathesis, derivatives of the ethanamine can be used to synthesize five- and six-membered lactams, which are important structural motifs in many biologically active compounds. organic-chemistry.org

Below is a table summarizing various cyclization reactions involving amine derivatives for heterocycle formation:

Interactive Data Table: Cyclization Reactions for Heterocycle Formation| Reaction Type | Reactant Type | Product Heterocycle | Catalyst/Conditions |

| Enamide Cyclization | Tertiary enamides with a tethered electron-rich arene | cis-alkene and ketone substituted enamides | Not specified beilstein-journals.org |

| Intramolecular SNAr | γ-pyridyl amines | Tetrahydronaphthyridines | DIPEA, DMF, 120 °C nih.gov |

| Ring-Closing Metathesis | Diene or enyne containing amines | Lactams (5- and 6-membered) | Ruthenium-based catalysts organic-chemistry.org |

| Hydrazination/Cyclization | α-substituted isocyanoacetates and azodicarboxylates | 1,2,4-triazolines | Squaramide catalyst organic-chemistry.org |

Formation of Imines, Enamines, and Related Derivatives

The primary amine of 2-(6-fluoropyridin-2-yl)ethanamine can react with carbonyl compounds to form imines (Schiff bases) and enamines. libretexts.org

Imine Formation: The reaction with aldehydes or ketones, typically under acid catalysis, results in the formation of a C=N double bond. libretexts.org The pH of the reaction is crucial, with optimal rates often observed around pH 5. libretexts.org

Enamine Formation: While imine formation is common with primary amines, enamines can be formed as intermediates or in equilibrium with the imine. Enamides, N-acylated enamines, are more stable and have reduced nucleophilicity compared to enamines. beilstein-journals.org

Stable Derivatives: Due to the potential instability and hydrolytic sensitivity of some imines, they can be converted to more stable derivatives by reacting with reagents like hydroxylamine (B1172632) or hydrazine. libretexts.org

Salt Formation and Protonation Studies

As a basic compound, the ethanamine moiety readily undergoes protonation to form ammonium (B1175870) salts.

Salt Formation: The amine group can be protonated by acids to form salts, such as hydrochloride salts. google.com This is a common strategy to improve the solubility and stability of amine-containing compounds.

pKa Value: The basicity of the amine is quantified by its pKa value. The predicted pKa for the conjugate acid of similar ethanamine derivatives is around 8.2-8.75, indicating it is a weak base. acrospharma.co.kr A higher pKa value corresponds to a more basic amine. alfa-chemistry.com The protonation state can be influenced by the electronic effects of substituents on the pyridine (B92270) ring.

Reactivity of the 6-Fluoropyridine Ring

The fluorine atom on the pyridine ring is a key site for nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Fluorine Atom

The fluorine atom at the 6-position of the pyridine ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. byjus.comlibretexts.org This reaction is a cornerstone for the functionalization of the pyridine ring.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. core.ac.uk A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk The leaving group, in this case, the fluoride (B91410) ion, is then eliminated to restore aromaticity.

Activating Effect: The electron-withdrawing nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the ortho and para positions. byjus.comlibretexts.org The fluorine atom itself, being highly electronegative, further enhances this activation through its inductive effect. core.ac.uk

Reactivity of Halogens: In SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic. masterorganicchemistry.com 2-Fluoropyridine (B1216828) has been shown to react significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net

Synthetic Applications: This reactivity is widely exploited in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net For example, the fluorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of functional groups. nih.govnih.govrsc.org This strategy has been used in the synthesis of complex molecules, including potential drug candidates. nih.govbeilstein-journals.org

Below is a data table summarizing research findings on SNAr reactions involving fluoropyridines:

Interactive Data Table: Research Findings on SNAr Reactions of Fluoropyridines| Reactant | Nucleophile | Product | Catalyst/Conditions | Key Finding | Reference |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | EtOH, 25 °C | 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine. | researchgate.net |

| 2,4-Dinitrofluorobenzene | Protein N-terminus | Labeled Protein | Not specified | Classic example of SNAr for protein sequencing (Sanger's reagent). | libretexts.orgmasterorganicchemistry.com |

| 2-Fluoro-3-vinylpyridine | Cyclohexylamine | γ-pyridyl amine | Photoredox catalysis | High yield hydroaminoalkylation followed by intramolecular SNAr. | nih.gov |

| Pentafluoropyridine | Benzaldehyde | Perfluorinated diarylmethanone | NHC precatalyst, Cs2CO3, CH2Cl2, rt | Efficient synthesis of functionalized perfluorinated ketones. | nih.gov |

| 5-Cyano-2-fluoropyridine | Tetrahydropyridine derivative | Substituted pyridine | K2CO3, HPMC solution, rt | Mild, aqueous conditions for SNAr using a polymeric additive. | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom on the pyridine ring of this compound is a suitable leaving group for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide, can be applied to this compound. For instance, the fluorine atom can be displaced by a variety of aryl or vinyl groups from boronic acids or their esters. An example of a similar transformation involves the Suzuki coupling of 2-bromo-6-fluoropyridine (B132718) with (4-(tert-butyl)phenyl)boronic acid, catalyzed by Tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate. rsc.org This highlights the utility of the fluoropyridine core in constructing more complex molecular architectures.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. In the context of this compound, the fluorine atom can be substituted by a variety of amines. This reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. While direct examples with this compound are not prevalent in the provided search results, the reactivity of the C-F bond in similar 2-fluoropyridine systems suggests its feasibility. For example, the amination of a 2-fluoropyridine derivative has been demonstrated in the synthesis of various compounds. researchgate.net

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Fluoropyridine Systems

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 2-bromo-6-fluoropyridine | (4-(tert-butyl)phenyl)boronic acid | Pd(PPh₃)₄ | 2-aryl-6-fluoropyridine |

| Buchwald-Hartwig Amination | 2-fluoropyridine derivative | Amine | Palladium-phosphine complex | 2-amino-pyridine derivative |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of a fluorine atom further deactivates the ring. However, under forcing conditions, electrophilic substitution can occur. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the case of this compound, the fluorine atom can act as a directing group. The lithiation of 2-bromo-6-fluoropyridine using lithium diisopropylamide (LDA) occurs at the position ortho to the fluorine. smolecule.com Similarly, 2-chloro-6-fluoropyridine (B1582542) can be selectively metalated at the 5-position, ortho to the fluorine substituent. chemrxiv.orgljmu.ac.uk The amino group of the ethanamine side chain can also potentially direct metalation, although it may require protection to prevent interference from the acidic N-H proton. The use of a base like LDA on a 6-fluoropyridine derivative followed by reaction with a ketone like acetone (B3395972) has been reported. google.com

Cascade and Tandem Reactions Involving Both Functional Groups

The presence of both a reactive pyridine ring and a nucleophilic ethanamine side chain in this compound allows for the design of cascade and tandem reactions, where multiple bond-forming events occur in a single pot.

Intramolecular Cyclizations and Annulations

The ethanamine side chain can act as a nucleophile to attack the pyridine ring, leading to intramolecular cyclization. This is particularly relevant after an initial functionalization of the pyridine ring that introduces an electrophilic center. A general strategy involves a sequence of directed ortho-lithiation, Negishi cross-coupling, and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form carboline structures. chemrxiv.orgljmu.ac.uk While not a direct example with the ethanamine side chain, this demonstrates the potential for intramolecular reactions.

Radical-Mediated Transformations

Radical reactions offer alternative pathways for the functionalization of fluoropyridines. Radical addition reactions to diazines, which are structurally related to pyridines, are common. nih.govacs.org The generation of radicals from fluorinated compounds can be achieved through various methods, including photoredox catalysis. acs.orgresearchgate.net Experiments using radical scavengers have been conducted to rule out radical-mediated pathways in certain defluorosilylation reactions, indicating the complexity and condition-dependent nature of these transformations. nih.gov

Photochemical and Electrochemical Reactivity

Photochemical reactions can be used to induce transformations that are not accessible under thermal conditions. ucl.ac.uk For instance, visible-light-mediated coupling reactions have been developed for the synthesis of substituted 3-fluoropyridines. acs.org The photochemical properties of various pyridine derivatives are an active area of research, with studies focusing on how structural modifications influence their behavior. researchgate.net

Electrochemical methods, such as the Simons electrofluorination process, provide another avenue for the synthesis of organofluorine compounds. cas.cn The electrochemical behavior of sulfonamide derivatives on modified electrodes has been investigated, suggesting the potential for electrochemical studies on related compounds like this compound. symposia.ir

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(6-Fluoropyridin-2-YL)ethanamine, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformational dynamics.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the nuclei, complex molecules often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR experiments for complete structural assignment. libretexts.orgresearchgate.net For this compound, several 2D NMR techniques would be crucial.

Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons of the ethylamine (B1201723) side chain would show clear cross-peaks, and the protons on the pyridine (B92270) ring would also exhibit correlations, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This experiment is vital for assigning the ¹³C signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for linking the ethylamine side chain to the pyridine ring. For example, correlations would be expected between the protons of the methylene (B1212753) group adjacent to the ring and the C2 and C3 carbons of the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the structure and known data for similar compounds, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~7.3 | ~120 |

| Pyridine H-4 | ~7.7 | ~140 |

| Pyridine H-5 | ~6.8 | ~110 |

| CH₂ (adjacent to ring) | ~3.0 | ~45 |

| CH₂ (adjacent to NH₂) | ~2.9 | ~40 |

| NH₂ | Variable | - |

| Pyridine C-2 | - | ~160 |

| Pyridine C-6 | - | ~163 (J-F coupling) |

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

The ethylamine side chain of this compound possesses rotational freedom around the C-C and C-N bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the conformational preferences and the energy barriers associated with these rotations. researchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the conformational exchange.

In the solid state, molecules can exist in different crystalline forms, known as polymorphs. google.com Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms, as the NMR signals are sensitive to the local molecular environment and intermolecular interactions. nih.gov By acquiring ssNMR spectra, particularly ¹³C and ¹⁵N, one could identify and differentiate between potential polymorphs of this compound, which would be crucial for understanding its physical properties like solubility and stability.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. photothermal.comuni-rostock.de These two techniques are often complementary.

FT-IR spectroscopy is particularly sensitive to polar bonds. photothermal.com For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl chain and the pyridine ring, C=N and C=C stretching vibrations of the pyridine ring, and the C-F stretching vibration.

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. photothermal.com It would be particularly useful for observing the vibrations of the pyridine ring system.

Conformational changes in the ethylamine side chain would likely lead to subtle shifts in the positions and intensities of certain vibrational bands, which could be monitored in temperature-dependent studies.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | FT-IR, Raman |

| C-F Stretch | 1000-1400 | FT-IR |

Note: These are general ranges and the exact peak positions can provide detailed structural information.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. savemyexams.com Furthermore, by analyzing the fragmentation pattern, one can deduce the structure of the molecule. libretexts.orgwhitman.edu

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak. Subsequent fragmentation would be expected to occur via several pathways. A prominent fragmentation would be the alpha-cleavage of the C-C bond adjacent to the amine group, resulting in the loss of a CH₂NH₂ radical and the formation of a stable pyridinylmethyl cation. Another likely fragmentation is the loss of an ethylamine side chain, leading to a fluoropyridinyl radical cation. The presence of the fluorine atom would also influence the fragmentation pattern.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure |

|---|---|

| 140 | [C₇H₉FN₂]⁺ (Molecular Ion) |

| 110 | [C₆H₅FN]⁺ (Loss of CH₂NH₂) |

| 97 | [C₅H₄FN]⁺ (Loss of C₂H₅N) |

Note: The relative intensities of these fragments would provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique can provide precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice. Obtaining a suitable single crystal of this compound or a salt thereof would allow for the unambiguous determination of its solid-state conformation and the packing of the molecules in the crystal. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Co-crystal and Salt Form Characterization

The formation of co-crystals and salts is a key strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. jopcr.comtbzmed.ac.ir Co-crystals are multicomponent crystalline solids composed of an API and a neutral co-former held together by non-covalent interactions, primarily hydrogen bonds. jopcr.com Salts, conversely, are formed by proton transfer between an acidic and a basic component. tbzmed.ac.ir

While specific studies on co-crystals of this compound are not extensively documented in public literature, the principles of co-crystal and salt screening would be directly applicable. The primary amine and the pyridine nitrogen of the compound provide sites for hydrogen bonding and protonation, making it a suitable candidate for forming both co-crystals and various salt forms.

Screening and Preparation: The preparation of different solid forms of this compound would typically involve established methods such as:

Solvent Evaporation: Dissolving the compound and a selected co-former or acid in a suitable solvent, followed by slow evaporation to promote crystallization. nih.gov

Grinding: Mechanically mixing the compound with a co-former, sometimes with a small amount of solvent (liquid-assisted grinding). tbzmed.ac.ir

Slurry Conversion: Stirring a suspension of the compound and co-former in a solvent where they have limited solubility. scispace.com

Antisolvent Addition: Precipitating the co-crystal or salt from a solution by adding a solvent in which it is insoluble. nih.gov

Characterization Methods: A definitive characterization of any new solid form is essential. The primary techniques employed for this purpose are summarized in the table below.

| Technique | Purpose in Characterization | References |

| Powder X-ray Diffraction (PXRD) | To identify new crystalline phases by their unique diffraction patterns, distinguishing between a simple physical mixture and a new co-crystal or salt form. | nih.govresearchgate.net |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, providing definitive proof of co-crystal or salt formation and revealing detailed intermolecular interactions. | nih.govlibretexts.org |

| Differential Scanning Calorimetry (DSC) | To measure thermal properties, such as melting point and enthalpy of fusion. A new single melting point, different from the starting materials, indicates the formation of a new crystalline phase. | researchgate.net |

| Infrared (IR) & Raman Spectroscopy | To detect shifts in vibrational frequencies, particularly those of the N-H and pyridine ring groups, which indicate changes in the hydrogen bonding environment upon co-crystal or salt formation. | nih.govuludag.edu.tr |

The selection of appropriate co-formers or salt-forming acids is critical and is often guided by principles of crystal engineering and supramolecular synthons, such as the pKa difference between the components. tbzmed.ac.ir

Hydrogen Bonding Network Analysis

The supramolecular structure of this compound in the solid state is dictated by its hydrogen bonding capabilities. The molecule contains two primary hydrogen bond donors in the amino (-NH₂) group and two potential acceptors: the pyridine ring nitrogen and the fluorine atom.

The analysis of hydrogen bonding in related structures, such as 2-aminoethylpyridine and other fluoropyridines, provides insight into the likely interactions. uludag.edu.trrsc.org The most probable interactions involve the amino group and the pyridine nitrogen, leading to the formation of robust supramolecular synthons.

Potential Hydrogen Bonding Interactions:

N-H···N(pyridine): This is a strong and highly probable interaction. In similar structures like N,N′-bis(2-pyridyl)aryldiamines, N-H···N hydrogen bonds lead to the formation of well-defined patterns, such as dimeric rings or polymeric chains. rsc.org Studies on 2-aminoethylpyridine complexes also show the prevalence of N-H···N bonds in constructing supramolecular networks. uludag.edu.trscielo.org.mx

N-H···N(amine): Intermolecular hydrogen bonding between the amino groups of two different molecules is also possible, contributing to the stability of the crystal lattice.

Computational and spectroscopic studies on fluoropyridine-HCl complexes have shown that fluorine substitution, particularly at the 2- and 6-positions, weakens the hydrogen bonds by reducing the electron density of the pyridine ring. rsc.org This suggests that the N-H···N(pyridine) bond in this compound may be weaker compared to its non-fluorinated analogue.

The combination of these interactions can lead to complex one-, two-, or three-dimensional networks, which define the crystal's physical properties. rsc.orgresearchgate.net The definitive analysis of these networks relies on single-crystal X-ray diffraction, which can precisely map the distances and angles of these non-covalent bonds. scielo.org.mx

| Potential Interaction | Donor | Acceptor | Significance | References |

| Intermolecular H-Bond | Amino (-NH₂) | Pyridine Nitrogen | Primary interaction forming dimers or chains, defining the main supramolecular structure. | rsc.orgscielo.org.mx |

| Intermolecular H-Bond | Amino (-NH₂) | Fluorine | Secondary interaction contributing to crystal packing stability. | rsc.org |

| Intermolecular H-Bond | Amino (-NH₂) | Amino Nitrogen | Can contribute to the overall 3D network. | researchgate.net |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

This section pertains to the chiral analogue, 1-(6-Fluoropyridin-2-yl)ethanamine , where the carbon atom attached to the amino group is a stereocenter. Chiroptical techniques are indispensable for characterizing such chiral molecules. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. numberanalytics.comnumberanalytics.com Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light. scienceopen.com Together, these methods provide a powerful means to determine both the absolute configuration (the actual 3D arrangement of atoms) and the enantiomeric excess (ee) of a sample. wikipedia.orgnih.gov

Determination of Absolute Configuration: The absolute configuration of a chiral molecule like 1-(6-Fluoropyridin-2-yl)ethanamine can be determined by comparing its experimental CD or ORD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.govresearchgate.net A match between the experimental and calculated spectra for a specific enantiomer (R or S) allows for an unambiguous assignment of its absolute configuration. researchgate.net The characteristic shape of an ORD curve, known as the Cotton effect, is particularly useful for this purpose. numberanalytics.com

Determination of Enantiomeric Purity: For a chiral compound, the magnitude of its specific rotation ([α]) is directly proportional to its enantiomeric purity. wikipedia.org Once the specific rotation of the enantiomerically pure compound is known, the enantiomeric excess (ee) of any mixture can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. youtube.com

A calibration curve can be constructed by plotting the known enantiomeric excess of prepared samples against their observed optical rotation or CD signal. acs.org This allows for the rapid and accurate determination of enantiomeric purity in unknown samples. The table below illustrates this relationship conceptually.

| Sample Composition | Enantiomeric Excess (ee) (%) | Observed Specific Rotation [α]obs (Conceptual Values) |

| 100% R-enantiomer | 100% R | +25.0° |

| 90% R, 10% S | 80% R | +20.0° |

| 75% R, 25% S | 50% R | +12.5° |

| 50% R, 50% S (Racemic) | 0% | 0.0° |

| 25% R, 75% S | 50% S | -12.5° |

| 100% S-enantiomer | 100% S | -25.0° |

This analytical approach is crucial for quality control in processes where one enantiomer is selectively synthesized or separated. nih.govuma.es

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. chemrxiv.org For 2-(6-Fluoropyridin-2-YL)ethanamine, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. stuba.skmdpi.com The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of electronic data can be derived to understand its chemical nature.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is generally localized on the electron-rich regions, specifically the ethylamine (B1201723) side chain and to some extent the pyridine (B92270) ring. This orbital represents the ability to donate electrons, making the amine group a primary site for reactions with electrophiles. Conversely, the LUMO is concentrated on the electron-deficient pyridine ring, particularly on the carbon atoms adjacent to the electronegative nitrogen and fluorine atoms. This distribution indicates the ring's susceptibility to nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Calculated FMO Properties for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.15 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.98 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.17 | Suggests high kinetic stability and moderate reactivity |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be calculated to predict the molecule's infrared (IR) spectrum. Key predicted peaks would include N-H stretching vibrations from the amine group, C-F stretching from the fluorinated ring, and various C=C and C=N stretching modes characteristic of the pyridine ring. Comparing these calculated frequencies with an experimental FT-IR spectrum helps confirm the molecule's structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predictions are crucial for assigning signals in experimental NMR spectra, providing a detailed confirmation of the molecular connectivity and electronic environment of each atom.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR Shift (ppm) | 3.05 | 3.01 | -CH₂- (adjacent to amine) |

| ¹³C NMR Shift (ppm) | 164.2 (JC-F=238 Hz) | 163.9 (JC-F=240 Hz) | C-F on pyridine ring |

| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H stretch (asymmetric) |

| IR Frequency (cm⁻¹) | 1255 | 1250 | C-F stretch |

The structure of this compound, featuring a good leaving group (fluorine) on an electron-deficient ring, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. researchgate.net DFT calculations can model the entire reaction pathway, including the reactants, intermediates, transition states, and products. rsc.org

By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. nih.gov This analysis can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate, such as a Meisenheimer complex. nih.gov For example, modeling the amination of the fluoropyridine ring would allow for the comparison of different potential mechanisms and identify the most energetically favorable route.

Table 3: Calculated Energetics for a Hypothetical SNAr Reaction Reaction: this compound + NH₃ → 2-(6-Aminopyridin-2-YL)ethanamine + HF

| Parameter | Energy (kcal/mol) | Description |

| Activation Energy (Ea) | +22.5 | Energy barrier for the reaction to proceed |

| Reaction Energy (ΔErxn) | -15.8 | Overall energy change from reactants to products |

| Transition State | Single TS located | Suggests a concerted or near-concerted mechanism |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govulakbim.gov.tr By simulating the movements of atoms and bonds at a given temperature, MD can explore the molecule's conformational landscape, particularly the flexibility of the ethylamine side chain. researchgate.net

These simulations can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a solvent or near a protein). mdpi.com Analysis of the MD trajectory can include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions. frontiersin.org

Table 4: Conformational Analysis from a 100 ns MD Simulation

| Dihedral Angle | Dominant Conformation(s) | Population (%) | Flexibility |

| N-C-C-Pyridine | gauche (-65°), anti (175°) | 65% (gauche), 30% (anti) | High |

| C-C-Py-C | ~0° (planar) | >95% | Low (ring rigidity) |

Ligand-Protein Docking and Interaction Analysis (Focus on Binding Modes and Structural Insights)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. nih.gov For this compound, docking studies can provide crucial structural insights into its potential as a fragment or lead compound in drug design. nih.gov

Docking simulations place the molecule in various orientations within a protein's binding pocket and score them based on binding affinity. mdpi.com The analysis of the top-scoring poses reveals key interactions:

Hydrogen Bonds: The primary amine group is an excellent hydrogen bond donor, while the pyridine nitrogen is a strong acceptor.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other specific interactions within the binding pocket.

These predicted binding modes offer a structural hypothesis for the molecule's interaction with a biological target. sci-hub.se

Table 5: Predicted Interactions from a Docking Simulation into a Kinase Active Site (Hypothetical)

| Interaction Type | Functional Group | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartic Acid (ASP) | 2.9 |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine (SER) | 3.1 |

| π-Stacking | Pyridine Ring | Phenylalanine (PHE) | 4.5 |

QSAR and Cheminformatics Approaches for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for the rational design of analogs based on the physicochemical properties of a parent molecule. mdpi.comnih.gov For this compound, these approaches focus on modifying its structure to tune properties like solubility, lipophilicity, and metabolic stability, without necessarily predicting biological activity directly.

Cheminformatics tools are used to calculate a wide range of molecular descriptors for the parent compound and its virtual analogs. These descriptors quantify various aspects of the molecule's structure and properties. By analyzing how changes in structure affect these descriptors, researchers can design new molecules with a more desirable property profile. For instance, adding a polar group could increase solubility, while altering the side chain could modify the molecule's conformational preferences.

Table 6: Key Molecular Descriptors for Analog Design

| Descriptor | Value for Parent Compound | Desired Change for Analog | Structural Modification Example |

| LogP (Lipophilicity) | 1.35 | Decrease (for solubility) | Add a hydroxyl group to the ethyl chain |

| Polar Surface Area (PSA) | 38.1 Ų | Increase (for permeability) | Convert amine to an amide |

| Number of Rotatable Bonds | 3 | Decrease (for conformational rigidity) | Incorporate the side chain into a ring |

| Molecular Weight | 140.16 g/mol | Keep within a specific range | Isosteric replacement of the fluorine atom |

Applications of 2 6 Fluoropyridin 2 Yl Ethanamine As a Chemical Building Block and Precursor

Role in the Synthesis of Complex Heterocyclic Ring Systems

The inherent functionalities of 2-(6-Fluoropyridin-2-YL)ethanamine provide a robust platform for the synthesis of a wide array of complex heterocyclic structures. The primary amine serves as a key nucleophile or a point of elaboration, while the fluorinated pyridine (B92270) core can participate in various coupling and cyclization reactions.

The synthesis of polycyclic scaffolds, which form the core of many biologically active molecules and functional materials, often relies on the strategic use of versatile building blocks. This compound can be employed in cascade reactions to construct fused ring systems. For instance, the amine functionality can initiate an intramolecular cyclization cascade with other reactive sites within a molecule, leading to the formation of intricate polycyclic frameworks. frontiersin.org The pyridine nitrogen and the fluorine atom can also influence the regioselectivity of these cyclizations, guiding the formation of specific isomers. The development of one-pot reactions involving alkyne annulation has proven to be a powerful strategy for the rapid construction of diverse polycyclic scaffolds. frontiersin.org

Nitrogen-containing macrocycles are of significant interest due to their ability to form stable complexes with metal ions and their applications in areas ranging from catalysis to medicinal chemistry. mdpi.com The synthesis of these macrocycles often involves the condensation of diamines with dicarbonyl compounds. nih.gov this compound, with its primary amine group, can serve as a key component in the formation of such macrocyclic structures.

One common synthetic route involves the Schiff base condensation of a diamine with a suitable dialdehyde (B1249045) or diketone, followed by reduction of the resulting imine linkages to form the saturated macrocycle. mdpi.com Template-driven synthesis, often employing metal ions to organize the precursor fragments, can significantly improve the yield of the desired macrocycle. nih.gov The fluorine substituent on the pyridine ring of this compound can influence the electronic properties and conformational flexibility of the resulting macrocycle, potentially fine-tuning its complexation behavior and reactivity. mdpi.comnih.gov An alternative approach involves the direct formation of carbon-nitrogen single bonds, particularly when using secondary amines as precursors. mdpi.com

| Macrocycle Synthesis Approach | Description | Key Features |

| Template-driven Schiff Base Condensation | Condensation of diamines and dicarbonyls around a metal ion template. | High yields, controlled ring size. nih.gov |

| Reduction of Polyimine Macrocycles | Reduction of C=N bonds in a pre-formed macrocycle, typically with NaBH4. | Access to saturated macrocycles. mdpi.com |

| Direct C-N Bond Formation | Cyclization reactions that directly form the amine linkages. | Suitable for secondary amine precursors. mdpi.com |

Utilization in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the primary amine of this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. The ability of such ligands to form stable chelate rings with metal ions is a cornerstone of coordination complex design.

| Metal Ion | Potential Coordination Geometry | Influencing Factors |

| Transition Metals (e.g., Cu(II), Ni(II), Zn(II)) | Octahedral, Square Planar, Tetrahedral | Ligand field stabilization energy, steric hindrance. dalalinstitute.com |

| Lanthanide Ions | Higher coordination numbers (e.g., 8, 9) | Larger ionic radii. |

| Alkaline Earth Metals (e.g., Ca(II), Sr(II)) | Variable coordination geometries | Primarily electrostatic interactions. nih.gov |

Metal complexes derived from chiral ligands are widely used as catalysts in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Chiral versions of this compound, such as (R)- or (S)-1-(6-fluoropyridin-2-yl)ethanamine, can be used to create chiral metal catalysts. sigmaaldrich.combldpharm.com These catalysts have potential applications in various asymmetric transformations, including asymmetric hydrogenation and asymmetric Henry reactions. okayama-u.ac.jpmdpi.com For instance, iridium complexes bearing chiral diamine ligands have shown effectiveness in the asymmetric reductive amination of ketones. kanto.co.jp

In the realm of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, palladium catalysts are often employed. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. While direct applications of this compound in this context are not extensively documented, its structural motifs are present in more complex ligands used in cross-coupling catalysis. The electronic properties imparted by the fluoropyridinyl group could be beneficial in tuning the catalytic activity.

Precursor for Advanced Materials Research

The unique combination of a fluorinated aromatic ring and a reactive amine group makes this compound a valuable precursor for the development of advanced materials. The fluorine atom can enhance properties such as thermal stability and hydrophobicity, while the amine group provides a handle for polymerization or grafting onto surfaces. For instance, this compound could be incorporated into polymers to create materials with specific optical or electronic properties. bldpharm.com Furthermore, hypervalent iodine compounds derived from fluorinated aromatics have been explored as precursors for radiofluorination, a key process in the synthesis of radiotracers for positron emission tomography (PET). nih.gov

Synthesis of Fluorinated Polymers and Dendrimers

The incorporation of fluorine atoms into polymers and dendrimers can impart a range of desirable properties, including thermal stability, chemical resistance, and altered electronic characteristics. researchgate.net this compound serves as a key monomer or initiator for introducing these features.

Fluorinated Polymers: In polymer synthesis, the primary amine group of this compound allows it to be incorporated into various polymer backbones. For instance, it can react with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The resulting polymers possess fluorinated pyridine moieties as side chains, which can influence the material's bulk properties such as solubility, surface energy, and thermal stability. researchgate.net The presence of the C-F bond, one of the strongest covalent bonds, generally enhances the chemical and thermal resistance of the resulting polymer. researchgate.net

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.net The synthesis of dendrimers can be achieved through divergent or convergent strategies. researchgate.netscispace.com In a divergent approach, this compound can function as a core molecule. The primary amine can be reacted with monomers containing multiple reactive sites, leading to the first-generation dendrimer. Subsequent iterative reaction and activation steps build up higher generations. scispace.com This method introduces a fluorinated pyridine unit at the very core of the dendrimer.

Alternatively, in a convergent synthesis, the amine group could be used to couple pre-synthesized dendritic wedges (dendrons) to a central core. More commonly, derivatives of this compound could be used as the branching units themselves. The terminal groups of dendrimers largely dictate their physical and chemical properties. orientjchem.org Amino-terminated dendrimers, such as those synthesized from poly(amidoamine) (PAMAM), are a common class with broad applications. scispace.comgoogle.com By using this compound, it is possible to create dendrimers with a fluorinated surface, which could be useful in applications requiring specific surface properties or for further functionalization.

| Dendrimer Component | Potential Role of this compound | Resulting Feature |

| Core | Acts as the central molecule from which branches emanate (divergent synthesis). | Fluorinated pyridine unit at the dendrimer's origin. |

| Branching Unit | (As a derivative) Participates in the iterative growth of dendritic layers. | Incorporation of fluorine throughout the dendritic structure. |

| Surface Group | Attached to the periphery in the final step of synthesis. | Creates a dendrimer with a fluorinated, functional surface. |

Role in Supramolecular Assembly and Self-Assembled Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. nih.gov The structure of this compound contains multiple sites capable of participating in these interactions, making it a valuable component for building self-assembled materials.

The key to coordination-driven self-assembly is the use of building blocks with well-defined geometries and predictable binding interactions. nih.gov The pyridine nitrogen of this compound can act as a ligand, coordinating to metal ions. This directional metal-ligand bonding is a powerful tool for constructing discrete, two- and three-dimensional supramolecular architectures like molecular polygons and polyhedra. nih.gov By combining this molecule with appropriate metal precursors (e.g., Pt(II) or Pd(II) complexes), it is possible to form well-defined metallacycles or metallacages. nih.govresearchgate.net

Furthermore, the primary amine and the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for directing the assembly of molecules into larger, ordered structures in the solid state or in solution. researchgate.net The fluorine atom can also participate in weaker interactions, such as C-H···F hydrogen bonds or halogen bonding, which can further stabilize the resulting supramolecular architectures. The interplay of these various non-covalent forces allows for the programmed self-assembly of this building block into complex and potentially functional materials. nih.govresearchgate.net The formation of these assemblies can be influenced by factors such as solvent, temperature, and the presence of complementary molecules. nih.gov

Design and Synthesis of Targeted Chemical Probes and Degraders

The development of small molecules that can specifically interact with biological targets is a cornerstone of chemical biology and drug discovery. rjeid.com this compound provides a versatile scaffold for the synthesis of such molecules, including targeted chemical probes and protein degraders.

Chemical probes are small molecules used to study and visualize biological targets like proteins in their native environment. rjeid.comnih.gov Targeted protein degraders are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that induce the degradation of specific proteins by hijacking the cell's own protein disposal machinery. rsc.orgbiochempeg.com Both probes and degraders are typically modular, consisting of a target-binding ligand, a linker, and an effector moiety (e.g., a fluorophore for a probe or an E3 ligase-binding ligand for a degrader). biochempeg.comrsc.org

The fluoropyridine moiety is a common feature in medicinally active compounds and can contribute to binding affinity and selectivity for a target protein. nih.gov The ethylamine (B1201723) portion of this compound provides a critical attachment point for a linker, which is essential for connecting the targeting part of the molecule to its functional end.

Chemical Conjugation Strategies

The primary amine of this compound is a key functional group for chemical conjugation. It allows for the covalent attachment of this building block to other molecular components, such as linkers, fluorophores, or other bioactive molecules. Several reliable and widely used conjugation strategies can be employed.

One of the most common methods is amide bond formation . The amine can react with a carboxylic acid using a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. nih.gov This reaction forms a stable amide linkage.

Another strategy is reductive amination , where the amine reacts with an aldehyde or ketone to form an intermediate imine or Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

The amine can also react with activated esters , such as NHS esters, or with isothiocyanates to form stable thioureas. orientjchem.org These conjugation reactions are fundamental to building the modular structures of chemical probes and degraders.

| Conjugation Reaction | Functional Group on Partner Molecule | Resulting Linkage | Key Reagents/Conditions |

| Amide Coupling | Carboxylic Acid | Amide | EDC, NHS |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Mild reducing agent (e.g., NaBH₃CN) |

| NHS Ester Acylation | N-Hydroxysuccinimide Ester | Amide | pH 7-9 |

| Isothiocyanate Reaction | Isothiocyanate | Thiourea | Basic conditions |

Linker Chemistry Development

This compound is an ideal starting point for linker synthesis. Its ethylamine group provides a nucleophilic handle for initiating the construction of a linker chain. Linkers in PROTACs are often composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid piperazine-containing structures to achieve the desired length and physicochemical properties.

Future Research Directions and Emerging Methodologies